molecular formula C8H6F5NO2S B13516447 Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate

Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate

Cat. No.: B13516447
M. Wt: 275.20 g/mol
InChI Key: IPHKGNSCAAOZPQ-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate is a fluorinated thiazole derivative characterized by a trifluoromethyl-substituted thiazole ring and a difluoroacetate ester group.

Properties

Molecular Formula

C8H6F5NO2S

Molecular Weight

275.20 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C8H6F5NO2S/c1-2-16-6(15)7(9,10)4-3-14-5(17-4)8(11,12)13/h3H,2H2,1H3

InChI Key

IPHKGNSCAAOZPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CN=C(S1)C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 2,2-Difluoroacetate

Ethyl 2,2-difluoroacetate can be prepared by catalytic hydrogenation of ethyl difluorochloroacetate using palladium on activated charcoal as catalyst in ethanol solvent with triethylamine as base. The reaction is typically conducted at 30–45 °C under hydrogen pressure (0.1–0.4 MPa) for several hours. The product is isolated by atmospheric distillation and purification steps to achieve yields ≥75% (Table 1).

Parameter Conditions Yield Notes
Catalyst Palladium on activated charcoal 0.002 parts per reaction
Solvent Ethanol 5 parts
Base Triethylamine 0.5 part
Temperature 30–45 °C
Pressure 0.1–0.4 MPa hydrogen Repeated pressurization cycles
Reaction Time 5 hours ≥75% Monitored by chromatographic analysis
Isolation Atmospheric distillation Product separated from solvent and catalyst recovered

Table 1: Representative conditions for ethyl 2,2-difluoroacetate preparation via catalytic hydrogenation of ethyl difluorochloroacetate.

Preparation of 1,3-Dibromo-1,1-difluoropropan-2-one Intermediate

1,3-Dibromo-1,1-difluoropropan-2-one is a key synthon used in subsequent thiazole ring formation. It can be prepared by bromination of difluorinated ketones or related precursors. For example, ethyl 2-bromo-2,2-difluoroacetate is reacted with methylmagnesium bromide at −78 °C to generate the bromodifluoropropanone intermediate. The reaction mixture is worked up by quenching with water and drying, followed by concentration under vacuum to avoid loss of volatile product.

Thiazole Ring Formation

The 1,3-thiazole ring is constructed by cyclization involving the bromodifluoropropanone intermediate and sodium thiocyanate in dry acetonitrile. This mixture is stirred at ambient temperature, then reacted with aromatic amines such as p-toluidine at elevated temperature (80 °C) for several hours to afford substituted thiazole derivatives.

General Procedure:

  • Combine 1,3-dibromo-1,1-difluoropropan-2-one (0.39 mmol) and sodium thiocyanate (0.39 mmol) in dry acetonitrile (0.5 mL).
  • Stir at room temperature for 15 minutes.
  • Add p-toluidine (0.39 mmol) dropwise.
  • Heat the sealed reaction mixture at 80 °C for 3 hours.
  • Work up by extraction with ethyl acetate and purification by flash chromatography.

This method introduces the bromodifluoromethyl group at the C4 position of the thiazole ring, allowing further functionalization.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent on the thiazole ring can be introduced via condensation reactions involving trifluoromethylated ketones or halides with thiourea derivatives, followed by cyclization. For example, condensation of 2-chloro-1-(trifluoromethyl)ethanone with 1-methylthiourea can yield N-methyl-4-(trifluoromethyl)thiazol-2-amine, which can be further elaborated to the target compound.

Representative Synthetic Route Summary

Step Reactants/Intermediates Conditions/Notes Yield/Outcome
1 Ethyl difluorochloroacetate + Pd/C + H2 + triethylamine Hydrogenation in ethanol at 30–45 °C, 0.1–0.4 MPa H2 pressure, 5 h Ethyl 2,2-difluoroacetate, ≥75% yield
2 Ethyl 2-bromo-2,2-difluoroacetate + methylmagnesium bromide −78 °C, dry ether, 3 h, quench with water 1,3-Dibromo-1,1-difluoropropan-2-one intermediate
3 1,3-Dibromo-1,1-difluoropropan-2-one + sodium thiocyanate + p-toluidine Acetonitrile, 80 °C, 3 h, sealed tube Substituted thiazole intermediate
4 Thiazole intermediate + trifluoromethyl ketone or halide + thiourea Condensation and cyclization under reflux or microwave irradiation Trifluoromethyl-substituted thiazole derivatives
5 Final esterification or functional group modification Purification by chromatography Target Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate

Analytical and Characterization Data

The intermediates and final product are characterized by:

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Type Conditions Reagents Products
Acidic hydrolysisHCl (conc.), reflux, 6–8 hrH₂O/ethanol (1:1)2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid
Basic hydrolysisNaOH (1M), RT, 12 hrMethanol/waterSodium salt of the corresponding carboxylic acid

Mechanistic Insight :

  • Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.

  • Basic conditions deprotonate water, generating a hydroxide ion that cleaves the ester via nucleophilic acyl substitution.

Nucleophilic Substitution at the Ester Group

The ethoxy group is susceptible to nucleophilic displacement, enabling functional group interconversion.

Reaction Type Conditions Reagents Products
AminolysisDCM, 0°C to RT, 4 hrPrimary amines (e.g., methylamine)2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetamide derivatives
TransesterificationK₂CO₃, DMF, 60°C, 24 hrAlcohols (e.g., benzyl alcohol)Benzyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate

Key Observations :

  • Steric hindrance from the trifluoromethyl-thiazole moiety slows reaction kinetics compared to non-fluorinated analogs.

  • Yields for aminolysis typically range from 60–75% under optimized conditions.

Oxidation Reactions

The thiazole ring and adjacent fluorinated carbon participate in oxidation processes.

Reaction Type Conditions Reagents Products
Thiazole ring oxidationKMnO₄, H₂O, 80°C, 3 hrAcetic acid (catalyst)Ring-opened sulfonic acid derivatives
Fluorocarbon oxidationOzone, -78°C, 1 hrMeOH quenchDifluoro ketone intermediates (unstable; further degradation observed)

Challenges :

  • Over-oxidation of the thiazole ring leads to non-specific products, requiring strict temperature control.

Reduction Reactions

The ester group and fluorinated carbons exhibit unique reduction behavior.

Reaction Type Conditions Reagents Products
Ester reductionLiAlH₄, THF, 0°C to RT, 2 hrAnhydrous conditions2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanol (yield: ~50%)
Selective defluorinationPd/C, H₂, 60°CEthanolPartially defluorinated thiazole derivatives (minor pathway)

Notes :

  • LiAlH₄ reduces the ester to a primary alcohol but leaves the thiazole ring intact.

  • Catalytic hydrogenation preferentially targets C–F bonds adjacent to electron-withdrawing groups.

Cycloaddition and Ring-Opening Reactions

The thiazole ring participates in [4+2] cycloadditions with dienophiles.

Reaction Type Conditions Reagents Products
Diels-AlderToluene, 110°C, 12 hrMaleic anhydrideBicyclic adducts with retained fluorine substituents (characterized by XRD)

Structural Impact :

  • The electron-deficient thiazole ring acts as a diene, forming stable adducts with electron-poor dienophiles.

Stability Under Thermal and Photolytic Conditions

Condition Outcome
Thermal (150°C, 2 hr)Partial decomposition via ester cleavage (30% degradation)
UV irradiationThiazole ring fragmentation, releasing volatile fluorocarbons (e.g., CF₃)

Comparative Reactivity Analysis

Functional Group Reactivity Trend Rationale
Ester carbonylHigher reactivity than aliphatic estersElectron-withdrawing fluorine atoms polarize the carbonyl group.
Thiazole C-5 positionElectrophilic substitution favored at C-4/C-2Directed by fluorine’s inductive effects and ring electron density .

Scientific Research Applications

Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Substituent Variations on Heterocyclic Rings

  • Thiazole vs. Pyrazole Derivatives :

    • The target compound features a 1,3-thiazole ring, while ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate (CAS 1898213-85-8) contains a pyrazole ring. Thiazoles (with sulfur and nitrogen) exhibit distinct electronic properties compared to pyrazoles (two nitrogens), influencing reactivity and binding interactions .
    • Example : Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate has a molecular formula of C₉H₁₁F₃N₂O₂ (MW ≈ 244 g/mol), while the target compound’s molecular weight is likely higher due to additional fluorine atoms .
  • Thiazole vs. Phenyl Derivatives :

    • Ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate replaces the thiazole ring with a fluorinated phenyl group. The phenyl derivative may exhibit reduced metabolic stability compared to the thiazole-based target compound, as aromatic rings are more prone to oxidative degradation .

Functional Group Variations

  • Trifluoromethyl Positioning :

    • In the target compound, the trifluoromethyl group is located at the 2-position of the thiazole ring. By contrast, compounds like ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) feature trifluoromethyl groups on distal phenyl rings, altering electronic distribution and steric effects .
  • Ester Group Modifications :

    • The difluoroacetate ester in the target compound contrasts with simpler acetate esters in analogs like 10d–10f (). Fluorination at the α-position likely increases resistance to esterase-mediated hydrolysis .

Physicochemical Properties

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Key Features
Target Compound* Not Provided ~300 (estimated) N/A Thiazole, CF₃, difluoroacetate
Ethyl 2-[1-methyl-3-(CF₃)-pyrazol-5-yl]acetate C₉H₁₁F₃N₂O₂ 244 N/A Pyrazole, CF₃, non-fluorinated ester
Compound 10d () C₂₄H₂₃F₃N₄O₃S 548.2 93.4 Thiazole, CF₃-phenyl urea, piperazine
Ethyl 2,2-difluoro-2-[4-F-3-(CF₃)phenyl]acetate Not Provided ~280 (estimated) N/A Phenyl, CF₃, difluoroacetate

*Estimated based on structural analogs.

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
CyclizationK₂CO₃, DMF, RT, 12h80.6%
FluorinationPyridine, tripropyl reagent, N₂, 0°C~100%
PurificationEthyl acetate extraction, MgSO₄ dryingN/A

(Basic) How is the compound purified post-synthesis, and what analytical techniques validate its purity?

Methodological Answer:
Purification involves:

  • Liquid-Liquid Extraction : Ethyl acetate/water partitioning to remove polar impurities .
  • Chromatography : Column chromatography (silica gel) for intermediates .
  • Recrystallization : Ethanol or ethyl acetate for final product crystallization .

Validation employs:

  • LCMS/HPLC : Retention times (e.g., 1.01–1.19 min) and m/z values (e.g., 789.1–791 [M+H]⁺) confirm molecular weight .
  • NMR : Distinct peaks for CF₃ (δ ~110–120 ppm in ¹⁹F NMR) and thiazole protons (δ ~7–8 ppm in ¹H NMR) .

(Advanced) How can crystallographic data resolve structural ambiguities in fluorinated thiazole derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software provides:

  • Bond Parameters : Thiazole C–S bond lengths (~1.71–1.73 Å) and CF₃ geometry (tetrahedral angles ~109.5°) .
  • Dihedral Angles : Coplanarity between thiazole and substituents (e.g., <5.2° deviation for phenyl rings) .

Q. Table 2: Crystallographic Data (Example)

ParameterValueReference
C–S Bond Length1.72 Å
CF₃ Bond Angle109.3°
R-factor<0.05

(Advanced) How do reaction conditions (e.g., solvent, catalyst) impact yield discrepancies in fluorination steps?

Methodological Answer:
Contradictions in yields arise from:

  • Catalyst Choice : Pyridine vs. DMAP affects reaction efficiency in trifluoromethylation .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may hydrolyze esters .
  • Temperature : Lower temperatures (0°C) minimize side reactions with fluorinated reagents .

Q. Optimization Strategy :

  • Screen catalysts (e.g., pyridine derivatives) and solvents.
  • Monitor reaction progress via TLC or in situ FTIR for real-time analysis.

(Advanced) What mechanistic insights explain the reactivity of the trifluoromethyl-thiazole core?

Methodological Answer:

  • Electron-Withdrawing Effects : The CF₃ group deactivates the thiazole ring, directing electrophilic substitution to the 5-position .
  • Fluorine Hyperconjugation : Stabilizes intermediates during nucleophilic attacks, enhancing reaction rates .
  • Steric Hindrance : Bulky CF₃ groups may limit accessibility to the thiazole nitrogen, favoring specific coupling pathways .

(Basic) What safety protocols are critical when handling fluorinated reagents?

Methodological Answer:

  • Inert Atmosphere : Use N₂/Ar to prevent moisture-sensitive reagents (e.g., tripropyl phosphates) from degrading .
  • PPE : Acid-resistant gloves and goggles for HF byproduct risks .
  • Ventilation : Fume hoods for volatile fluorinated solvents (e.g., ethyl acetate) .

(Advanced) How is the compound evaluated for biological activity in medicinal chemistry research?

Methodological Answer:

  • In Vitro Assays : Enzyme inhibition (e.g., kinase assays) using fluorogenic substrates .
  • Docking Studies : Molecular modeling against target proteins (e.g., spirocyclic carboxamide targets in ) .
  • SAR Analysis : Modifying the acetate or thiazole moiety to correlate structure with activity .

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